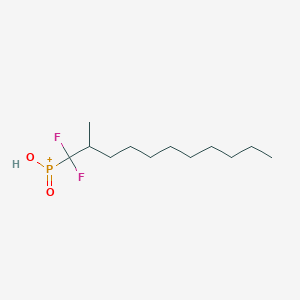![molecular formula C21H16N4S B14209967 3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832697-70-8](/img/structure/B14209967.png)
3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the thieno[3,2-c]pyridine core, followed by the introduction of the indole and aminophenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce halogens or alkyl groups to the aromatic rings.
科学的研究の応用
3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets within cells. These targets might include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine: This compound shares structural similarities and is also investigated for its biological activities.
2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl): Another compound with a similar indole structure, used in various research applications.
Uniqueness
What sets 3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine apart is its unique combination of aromatic and heterocyclic structures, which confer distinct electronic and steric properties. These properties can lead to unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
832697-70-8 |
|---|---|
分子式 |
C21H16N4S |
分子量 |
356.4 g/mol |
IUPAC名 |
3-(4-aminophenyl)-7-(1H-indol-5-yl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C21H16N4S/c22-15-4-1-12(2-5-15)17-11-26-20-16(10-25-21(23)19(17)20)13-3-6-18-14(9-13)7-8-24-18/h1-11,24H,22H2,(H2,23,25) |
InChIキー |
RBUDDWRMNJTDNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=C3C4=CC5=C(C=C4)NC=C5)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)







![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide](/img/structure/B14209953.png)

